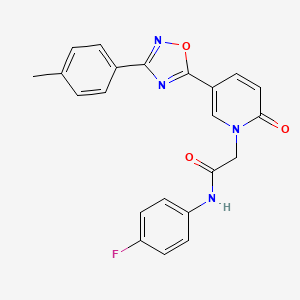
N-(4-fluorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN4O3 and its molecular weight is 404.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring, an oxadiazole moiety, and a fluorophenyl group, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.63 |
| Compound B | A549 (Lung Cancer) | 12.34 |
| N-(4-fluorophenyl)-2-(...) | HeLa (Cervical Cancer) | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values are generally more potent.
The mechanism through which N-(4-fluorophenyl)-2-(...) exerts its biological activity may involve the induction of apoptosis in cancer cells. This is supported by findings that similar compounds increase p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to apoptotic cell death . Molecular docking studies suggest that these compounds interact with specific protein targets involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated potential antimicrobial activity associated with oxadiazole derivatives. For example, hydrazinecarboxamides related to this compound have shown promise as antimicrobial agents . The biological evaluation revealed effective inhibition against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 32 |
| Compound D | S. aureus | 16 |
| N-(4-fluorophenyl)-2-(...) | TBD | TBD |
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer activities. The study found that modifications in the substituent groups significantly affected the biological activity and selectivity towards cancer cells. The introduction of electron-withdrawing groups (EWGs) in the phenyl ring improved the potency against MCF-7 cells .
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-2-4-15(5-3-14)21-25-22(30-26-21)16-6-11-20(29)27(12-16)13-19(28)24-18-9-7-17(23)8-10-18/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWYUGIPTNVMHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














